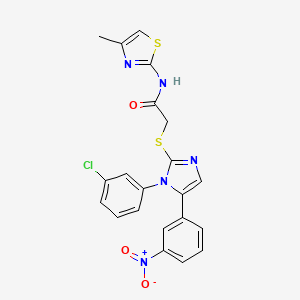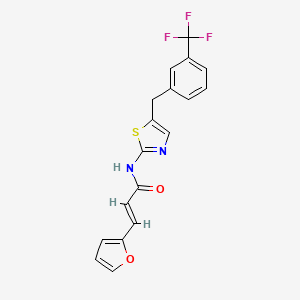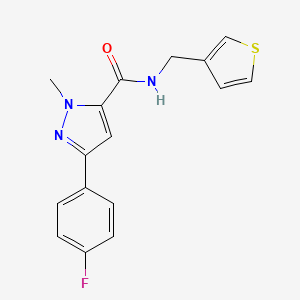
3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrazole core, which is a type of heterocyclic aromatic organic compound. Attached to this core are a 4-fluorophenyl group, a methyl group, and a thiophen-3-ylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the fluorophenyl and thiophene groups) and a heterocyclic ring (in the pyrazole group) would contribute to the compound’s stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the fluorine atom in the fluorophenyl group could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide:
Pharmaceutical Development
This compound has potential applications in pharmaceutical development due to its unique structural properties. The presence of the fluorophenyl group can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug design and development. Its pyrazole core is known for its anti-inflammatory and analgesic properties, which could be leveraged in creating new medications for pain management and inflammatory diseases .
Cancer Research
The compound’s structure suggests potential use in cancer research. Pyrazole derivatives have been studied for their anticancer activities, and the incorporation of a thiophene moiety could enhance these properties. Researchers could explore its efficacy in inhibiting cancer cell proliferation and inducing apoptosis, making it a valuable tool in the development of new anticancer therapies .
Neuroprotective Agents
Given the neuroprotective potential of pyrazole derivatives, this compound could be investigated for its ability to protect neurons from damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The fluorophenyl and thiophene groups might contribute to the compound’s ability to cross the blood-brain barrier, enhancing its effectiveness as a neuroprotective agent .
Antimicrobial Applications
The compound’s structure is conducive to antimicrobial activity. Pyrazole derivatives have shown efficacy against a range of bacterial and fungal pathogens. The addition of fluorophenyl and thiophene groups could further enhance its antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(thiophen-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-20-15(16(21)18-9-11-6-7-22-10-11)8-14(19-20)12-2-4-13(17)5-3-12/h2-8,10H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYIYVINNPLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2840432.png)
![1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2840433.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2840438.png)
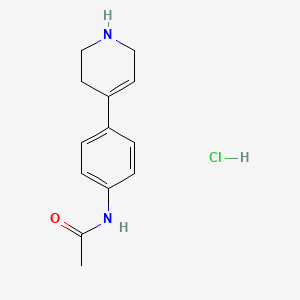
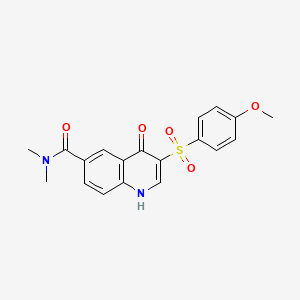
![N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide](/img/structure/B2840441.png)
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2840442.png)

![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/no-structure.png)
![4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2840446.png)

